molecular formula C12H15BrN2O2S B1431009 methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949816-59-4

methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1431009
M. Wt: 331.23 g/mol
InChI Key: BDHFWNVIHQCFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. It has also been proposed that the compound may act as a chelating agent for zinc ions, thereby affecting various cellular processes.

Biochemical And Physiological Effects

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide in lab experiments is its potential for use as a fluorescent probe for the detection of zinc ions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. One potential direction is the further exploration of its antimicrobial and anticancer properties. Another direction is the development of more effective synthesis methods for the compound. Additionally, there is potential for the use of this compound in the development of new fluorescent probes for the detection of other metal ions in biological samples.

Scientific Research Applications

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

methyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)14(12(13)17-11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFWNVIHQCFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=N)S2)CC(=O)OC)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

CAS RN

1949816-59-4
Record name 3(2H)-Benzothiazoleacetic acid, 2-imino-5,7-dimethyl-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 3
Reactant of Route 3
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 4
Reactant of Route 4
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 5
Reactant of Route 5
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 6
Reactant of Route 6
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.